(S)-3-Hydroxypiperidine-2,6-dione

CAS No.:

Cat. No.: VC18548274

Molecular Formula: C5H7NO3

Molecular Weight: 129.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7NO3 |

|---|---|

| Molecular Weight | 129.11 g/mol |

| IUPAC Name | (3S)-3-hydroxypiperidine-2,6-dione |

| Standard InChI | InChI=1S/C5H7NO3/c7-3-1-2-4(8)6-5(3)9/h3,7H,1-2H2,(H,6,8,9)/t3-/m0/s1 |

| Standard InChI Key | CCFXSFYJADFJBM-VKHMYHEASA-N |

| Isomeric SMILES | C1CC(=O)NC(=O)[C@H]1O |

| Canonical SMILES | C1CC(=O)NC(=O)C1O |

Introduction

Chemical Identity and Structural Features

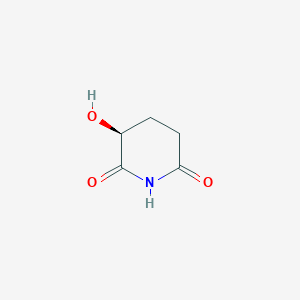

(S)-3-Hydroxypiperidine-2,6-dione (IUPAC name: (3S)-3-hydroxypiperidine-2,6-dione) is a six-membered heterocyclic compound with the molecular formula C₅H₇NO₃ and a molecular weight of 129.11 g/mol . Its stereochemistry is defined by the (S)-configuration at the 3-position, which influences its biological activity and interaction with enzymatic systems. Key structural attributes include:

-

Piperidine backbone: A saturated six-membered ring containing one nitrogen atom.

-

Ketone groups: At positions 2 and 6, contributing to electrophilic reactivity.

-

Hydroxyl group: At position 3, enabling hydrogen bonding and solubility in polar solvents.

The compound’s isomeric SMILES notation (C1CC(=O)NC(=O)[C@H]1O) and InChIKey (CCFXSFYJADFJBM-VKHMYHEASA-N) confirm its stereospecific configuration .

Synthesis Methodologies

Route 1: Cyclization of L-Glutamine Derivatives

A patent by CN109305935A outlines a three-step synthesis for structurally related piperidine diones, which can be adapted for (S)-3-Hydroxypiperidine-2,6-dione :

-

Protection of L-Glutamine:

L-Glutamine is treated with tert-butoxycarbonyl (Boc) anhydride in an alkaline medium to form N-Boc-L-glutamine. This step prevents unwanted side reactions at the amino group. -

Cyclization:

The protected glutamine undergoes cyclization using N,N-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). This forms the piperidine ring via intramolecular nucleophilic acyl substitution. -

Deprotection and Salt Formation:

Acidic hydrolysis (e.g., HCl in methanol) removes the Boc group, yielding the free amine, which is subsequently converted to the hydrochloride salt.

Key Advantages:

-

Utilizes inexpensive L-glutamine as the starting material.

-

Avoids high-pressure hydrogenation, reducing costs and safety risks .

Route 2: Bromoglutarimide Condensation

US20070155967A1 describes an alternative method involving 3-bromoglutarimide and aminobenzylamines :

-

Reaction Setup:

3-Bromoglutarimide is reacted with (S)-aminobenzylamine in tetrahydrofuran (THF) or 1,4-dioxane, catalyzed by a tertiary amine. -

Cyclization:

The reaction proceeds via nucleophilic aromatic substitution, forming the piperidine ring with retention of stereochemistry.

Comparison of Routes:

| Parameter | Route 1 (L-Glutamine) | Route 2 (Bromoglutarimide) |

|---|---|---|

| Starting Material Cost | Low | Moderate |

| Reaction Steps | 3 | 2 |

| Catalyst | DMAP | Tertiary amine |

| Yield | 79–95% | Not reported |

| Stereochemical Control | High | Moderate |

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, THF) due to hydrogen-bonding capacity. Limited solubility in non-polar solvents.

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions, particularly at elevated temperatures .

Spectroscopic Data

-

¹H-NMR (DMSO-d₆): δ 4.35 (s, 1H, OH), 3.70–3.60 (m, 1H, CH), 2.80–2.50 (m, 2H, CH₂), 2.40–2.20 (m, 2H, CH₂) .

-

IR (KBr): 3300 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (N-H bend) .

Pharmacological and Biological Significance

Microbial Metabolism

In microbial systems, this compound may participate in nicotinate degradation pathways, acting as an intermediate in the catabolism of nitrogen-containing heterocycles. Enzymes such as hydroxyacid oxidases could oxidize the hydroxyl group, facilitating further metabolic processing.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s chiral center and functional groups make it a valuable building block for synthesizing:

-

Anticancer Agents: Analogues of pomalidomide with improved solubility.

-

Antibiotics: Modified β-lactam derivatives targeting resistant bacteria.

Chemical Biology Probes

Researchers utilize (S)-3-Hydroxypiperidine-2,6-dione to study:

-

Enzyme-Substrate Interactions: Binding affinity with dehydrogenases and kinases.

-

Drug Delivery Systems: Functionalization of nanoparticles for targeted therapy.

Challenges and Future Directions

Synthetic Optimization

-

Catalyst Development: Replacing DMAP with non-toxic alternatives (e.g., polymer-supported catalysts).

-

Green Chemistry: Implementing solvent-free or aqueous-phase reactions to enhance sustainability.

Pharmacological Profiling

-

In Vivo Studies: Assessing bioavailability, toxicity, and efficacy in animal models.

-

Structure-Activity Relationships (SAR): Modifying the hydroxyl and ketone groups to optimize target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume